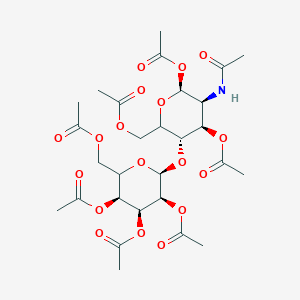

N-乙酰乳糖七乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate, also known as [(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate, is a useful research compound. Its molecular formula is C₂₈H₃₉NO₁₈ and its molecular weight is 677.61. The purity is usually 95%.

BenchChem offers high-quality [(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

酶促合成

N-乙酰乳糖胺 (LacNAc) 型 1 低聚糖是利用来自大肠杆菌的重组 β1,3-半乳糖基转移酶和来自幽门螺杆菌的 β1,3-N-乙酰氨基葡萄糖基转移酶合成的 {svg_1}. 这种合成已被用于研究肿瘤相关的人半乳糖凝集素 3 (Gal-3) 及其截短对应物 Gal-3∆ 的结合 {svg_2}.

血型表位的先驱

N-乙酰乳糖胺型 1 (LacNAc 型 1, Galβ1,3GlcNAc) 是几种重要血型表位的众所周知的先驱,例如 Lewis A、Lewis B 或唾液酸 Lewis A {svg_3} {svg_4}. 这些参与许多生物过程,例如受精 {svg_5} 和病原体粘附 {svg_6}.

在生物识别事件中的作用

LacNAc 基序充当凝集素的结合配体,并参与许多生物识别事件 {svg_7}.

肿瘤进展和治疗

多 N-乙酰乳糖胺侧链的结构随着肿瘤的发生和发展而改变 {svg_8}. 装饰有新合成的多 N-乙酰乳糖胺的肿瘤细胞通过与碳水化合物结合凝集素(如 E- 和 P-选择素)相互作用,促进细胞间相互作用和转移 {svg_9}.

转半乳糖基化

已发现细菌 β1,4-半乳糖基转移酶催化从乳糖到 N-乙酰氨基葡萄糖的转半乳糖基化以形成 N-乙酰乳糖胺 {svg_10}.

糖类多样性

作用机制

Target of Action

N-Acetyllactosamine Heptaacetate, also known as [(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate, is a component of many glycoproteins . It functions as a carbohydrate antigen and plays roles in normal cellular recognition as well as in malignant transformation and metastasis .

Mode of Action

The compound interacts with its targets by serving as a scaffold for additional modifications such as ABO and Lewis blood type determinants . It also behaves as a ligand for antibodies and lectins, actively modulating the function of its carrier proteins .

Biochemical Pathways

N-Acetyllactosamine Heptaacetate is involved in the biosynthesis of glycoproteins and glycolipids . It is also found in the structure of human milk oligosaccharides and has prebiotic effects .

Result of Action

The presence of N-Acetyllactosamine Heptaacetate facilitates cell-cell interaction and metastasis through interaction with carbohydrate-binding lectins . It also plays a role in normal cellular recognition as well as in malignant transformation and metastasis .

Action Environment

The action environment of N-Acetyllactosamine Heptaacetate is largely dependent on the cellular environment. The structure of poly-N-acetyllactosamine side chain changes along with tumor initiation and development . Tumor cells tactfully survive in return for spending a huge energy for the generation of poly-N-acetyllactosamine .

属性

IUPAC Name |

[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39NO18/c1-11(30)29-21-24(41-15(5)34)22(19(9-38-12(2)31)45-27(21)44-18(8)37)47-28-26(43-17(7)36)25(42-16(6)35)23(40-14(4)33)20(46-28)10-39-13(3)32/h19-28H,9-10H2,1-8H3,(H,29,30)/t19?,20?,21-,22+,23-,24+,25-,26-,27+,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTWMUHXXMTTHP-IPOZJNLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1OC(=O)C)COC(=O)C)O[C@H]2[C@H]([C@H]([C@H](C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B1141784.png)

![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)

![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)